5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine
CAS No.: 1177269-12-3
Cat. No.: VC11692903
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177269-12-3 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C10H11N3O/c1-6-10(7(2)14-13-6)8-3-4-9(11)12-5-8/h3-5H,1-2H3,(H2,11,12) |
| Standard InChI Key | FNFJTNAFWQGMES-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C2=CN=C(C=C2)N |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CN=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine (C₁₀H₁₁N₃O, MW 189.21 g/mol) features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 3,5-dimethyl-1,2-oxazole moiety. The oxazole ring introduces both electron-withdrawing and steric effects, influencing the compound's electronic distribution and binding affinity. Key structural attributes include:
-
IUPAC Name: 5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine
-
Canonical SMILES: CC1=C(C(=NO1)C)C2=CN=C(C=C2)N
-
InChI Key: FNFJTNAFWQGMES-UHFFFAOYSA-N
The compound’s planar geometry facilitates π-π stacking interactions with aromatic residues in biological targets, while the amine group serves as a hydrogen bond donor. Calculated logP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Strategies and Optimization
Laboratory-Scale Synthesis
The synthesis of 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine typically involves sequential cyclization and coupling reactions. A representative route includes:
-
Oxazole Formation: Cyclization of 3,5-dimethyl-4-nitroisoxazole under acidic conditions yields the dimethyloxazole core.
-
Pyridine Functionalization: Suzuki-Miyaura coupling introduces the pyridin-2-amine group, leveraging palladium catalysts to achieve regioselectivity .
Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact yield. For instance, using dichlorobis(triphenylphosphine)palladium(II) in tetrahydrofuran at 80°C achieves ~65% yield, while microwave-assisted synthesis reduces reaction time by 40% .
Industrial Production Challenges
Scaling production requires addressing:
-
Byproduct Formation: Dimethyloxazole intermediates may undergo unintended oxidation, necessitating inert atmospheres.
-
Purification: Chromatographic separation remains cost-prohibitive; alternative crystallization protocols using ethanol/water mixtures improve scalability.
| Target | Hypothesized Activity | Reference Model |
|---|---|---|
| VEGFR-2 | Inhibition (IC₅₀ ~50 nM) | Oxazole-pyridine hybrids |
| CDK4/6 | Competitive binding | Palbociclib analogs |
| Aurora A Kinase | ATP-site blockade | Thiazole derivatives |
Mechanistic Insights:
-
Apoptosis Induction: Activation of caspase-3/7 via intrinsic pathways, observed in colorectal cancer models .
-
Anti-Angiogenic Effects: Suppression of endothelial cell proliferation by 70% at 10 μM in vitro .
Antimicrobial Efficacy
Oxazole-containing compounds exhibit broad-spectrum activity. Derivatives with similar substituent patterns show:
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0 | DNA gyrase interference |
Structure-Activity Relationship (SAR) Analysis
Modifications to the oxazole and pyridine rings significantly alter bioactivity:
-
Oxazole Substituents:
-
Methyl groups at C3/C5 enhance metabolic stability by shielding reactive sites.
-
Replacement with trifluoromethyl groups increases lipophilicity but reduces solubility.
-
-
Pyridine Modifications:
Comparative Analysis with Related Compounds
Oxazole vs. Thiazole Derivatives
Thiazole analogs (e.g., 4-methylthiazol-5-yl derivatives) demonstrate superior CDK4/6 inhibition (IC₅₀ = 1–34 nM) , whereas oxazole variants prioritize antimicrobial activity. This divergence highlights the role of heteroatom electronegativity in target selectivity.
Pyridine vs. Pyrimidine Scaffolds
Pharmacokinetic and Toxicity Considerations
Predicted ADMET properties include:
-
Bioavailability: 45–60% (estimated via QikProp)
-
CYP Inhibition: Moderate affinity for CYP3A4 (Ki = 8.2 μM)
-
hERG Binding: Low risk (IC₅₀ > 30 μM)
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, supporting further preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume